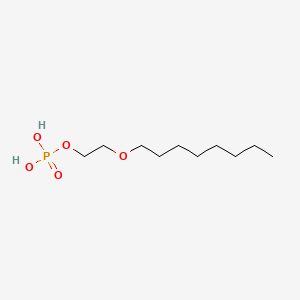

2-(Octyloxy)ethyl dihydrogen phosphate

Description

Properties

CAS No. |

156232-77-8 |

|---|---|

Molecular Formula |

C10H23O5P |

Molecular Weight |

254.26 g/mol |

IUPAC Name |

2-octoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |

InChI Key |

LAMZJBOHVLFABB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCOP(=O)(O)O |

Related CAS |

31800-88-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 2-(Octyloxy)ethyl Dihydrogen Phosphate

Two-Step Esterification-Phosphorylation Method

Esterification of Octyl Alcohol with Ethylene Glycol

The first step involves reacting octyl alcohol with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid) to form 2-(octyloxy)ethanol. This reaction typically proceeds at 80–100°C for 6–8 hours, achieving yields of 85–90%. The mechanism involves nucleophilic substitution, where the hydroxyl group of ethylene glycol displaces a proton from octyl alcohol.

Reaction Conditions:

- Temperature: 80–100°C

- Catalyst: Sulfuric acid (1–2 mol%)

- Solvent: Toluene (reflux)

- Yield: 85–90%

Phosphorylation with Phosphorus Trichloride

The intermediate 2-(octyloxy)ethanol is phosphorylated using PCl₃ under anhydrous conditions. To mitigate side reactions, the process is conducted at -30°C to 10°C with triethylamine as a base to neutralize HCl. This step forms 2-(octyloxy)ethyl phosphorochloridite, which is hydrolyzed to the final product.

Reaction Conditions:

- Temperature: -30°C to 10°C

- Base: Triethylamine (3 equivalents)

- Solvent: Dichloromethane

- Hydrolysis: Water at 0°C

- Yield: 70–75%

One-Step Direct Phosphorylation Method

An alternative approach involves reacting 2-(octyloxy)ethanol directly with phosphoric acid (H₃PO₄) under reflux. However, this method suffers from lower yields (50–60%) due to incomplete phosphorylation and side-product formation.

Reaction Conditions:

- Temperature: 110–120°C

- Catalyst: None

- Solvent: Xylene

- Yield: 50–60%

Reaction Optimization and Critical Parameters

Temperature Control

Maintaining temperatures below 10°C during phosphorylation is essential to prevent rearrangement byproducts. Elevated temperatures promote the formation of triphosphates and oligomers.

Industrial-Scale Production Techniques

Comparative Analysis of Synthetic Methods

| Parameter | Two-Step Method | One-Step Method |

|---|---|---|

| Yield | 70–75% | 50–60% |

| Purity | ≥90% | 70–80% |

| Byproducts | <10% | 20–30% |

| Scalability | High | Moderate |

| Cost | Moderate | Low |

The two-step method is preferred for high-purity applications, whereas the one-step method suits cost-sensitive industrial uses.

Challenges and Limitations

Byproduct Formation

Phosphorylation at elevated temperatures generates phosphoric acid esters and oligomeric species, necessitating rigorous purification.

Emerging Innovations

Enzyme-Catalyzed Phosphorylation

Recent studies explore lipases as catalysts for phosphorylation at ambient temperatures, reducing energy consumption and byproducts. Preliminary yields reach 65% with no reported data on scalability.

Green Solvents

Cyclopentyl methyl ether (CPME), a biodegradable solvent, shows promise in replacing dichloromethane, though yields remain 5–10% lower.

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: It is employed in the preparation of biological samples and as a component in various assays.

Medicine: It is used in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: It is utilized in the production of cosmetics, detergents, and other consumer products.

Mechanism of Action

The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate involves its surfactant properties. It can reduce surface tension, allowing it to interact with various molecular targets and pathways. This property makes it effective in solubilizing compounds, enhancing the delivery of active ingredients, and stabilizing emulsions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-(octyloxy)ethyl dihydrogen phosphate with three analogs: 2-ethylhexyl phosphate , 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate , and diphenyl octyl phosphate .

Key Research Findings

Solubility and LogP: The octyloxyethyl chain in 2-(octyloxy)ethyl dihydrogen phosphate provides intermediate hydrophobicity (LogP ~2.8), balancing solubility in both aqueous and organic phases. In contrast, diphenyl octyl phosphate (LogP 5.2) is highly hydrophobic, favoring non-polar applications like plasticizers . 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate (LogP 3.6) exhibits enhanced water solubility due to its polyethoxy chain, making it suitable for HPLC separations of polar lipids .

Thermal and Chemical Stability :

- 2-Ethylhexyl phosphate shows superior thermal stability (decomposition >200°C) due to its branched alkyl chain, which resists oxidative degradation. This property is critical in high-temperature lubricant formulations .

- The diphenyl group in diphenyl octyl phosphate enhances flame retardancy by releasing phosphoric acid under heat, which forms a protective char layer .

Biological Interactions :

- The polyethoxyethyl chain in 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate mimics lipid membranes, enabling its use in biophysical studies of membrane permeability .

- 2-(Octyloxy)ethyl dihydrogen phosphate ’s moderate hydrophobicity allows it to act as a biocompatible surfactant in drug delivery systems, reducing cytotoxicity compared to more hydrophobic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.